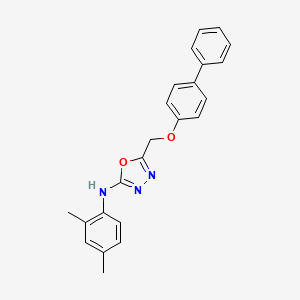
Copper(II) (R)-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(II) ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate is a coordination compound where copper(II) ion is complexed with ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper(II) ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate typically involves the reaction of copper(II) salts with ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoic acid under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium, with the pH adjusted to facilitate complex formation.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. This would include the use of large reactors, precise control of reaction conditions, and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Copper(II) ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate can undergo various types of chemical reactions, including:
Oxidation: The copper(II) ion can participate in redox reactions, where it is reduced to copper(I) or oxidized to copper(III).
Substitution: Ligand exchange reactions can occur, where the ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate ligand is replaced by other ligands.
Coordination: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands (e.g., ethylenediamine). Reaction conditions such as temperature, pH, and solvent choice are critical for controlling the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield copper(III) complexes, while substitution reactions may result in new coordination compounds with different ligands.
Scientific Research Applications
Copper(II) ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including oxidation and coupling reactions.
Biology: The compound is studied for its potential as an antimicrobial agent due to the copper ion’s known biological activity.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for diseases involving copper metabolism.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism by which Copper(II) ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate exerts its effects involves the interaction of the copper(II) ion with various molecular targets. In biological systems, copper ions can interact with proteins and enzymes, affecting their function. The ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate ligand may also play a role in stabilizing the copper ion and facilitating its interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Copper(II) acetate: Another copper(II) complex with different ligands, used in similar applications.
Copper(II) sulfate: A widely used copper(II) compound with different chemical properties.
Copper(II) chloride: Another common copper(II) compound with distinct reactivity.
Uniqueness
Copper(II) ®-3-(2,4-dihydroxy-3,3-dimethylbutanamido)propanoate is unique due to the specific structure of its ligand, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other copper(II) compounds may not be as effective.
Properties
Molecular Formula |
C18H32CuN2O10 |
|---|---|
Molecular Weight |
500.0 g/mol |
IUPAC Name |
copper;3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoate |
InChI |
InChI=1S/2C9H17NO5.Cu/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);/q;;+2/p-2/t2*7-;/m00./s1 |
InChI Key |
QUFKSSHMEXRJCK-UBKPKTQASA-L |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCC(=O)[O-])O.[Cu+2] |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



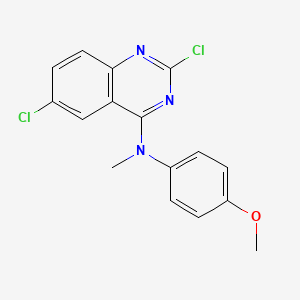

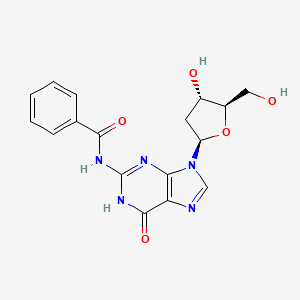
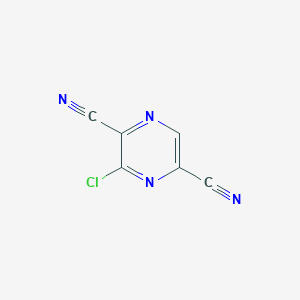
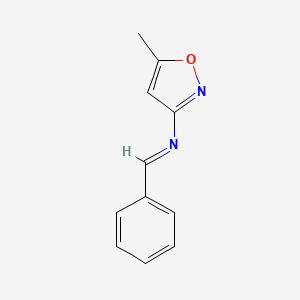
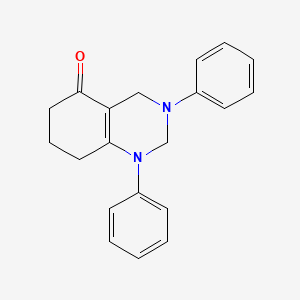
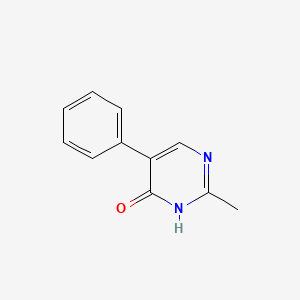

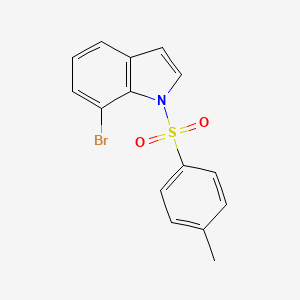
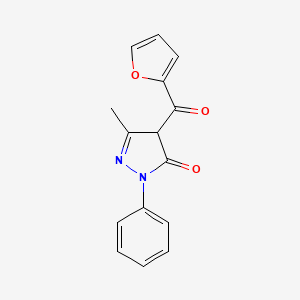
![Imidazo[1,2-a]pyrazin-8-amine, 3-(2-chlorophenyl)-N-methyl-](/img/structure/B12907696.png)

